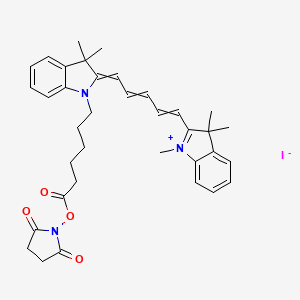

Cyanine5 NHS ester iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanine5 NHS ester iodide is a red-emitting fluorescent dye used for labeling amino groups in peptides, proteins, and oligonucleotides . This compound is particularly valued for its bright, photostable, and pH-insensitive properties, making it an excellent choice for various labeling applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine5 NHS ester iodide typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques and stored under desiccating conditions to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanine5 NHS ester iodide primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is favored in the pH range of 7-9 and is commonly performed in non-amine-containing buffers such as sodium phosphate or HEPES .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF, sodium phosphate buffer, HEPES buffer.

Conditions: pH 7-9, room temperature, anhydrous conditions to prevent hydrolysis.

Major Products: The major product of the reaction is a conjugate of this compound with the target molecule (e.g., a protein or peptide), where the NHS ester group has been replaced by an amide bond .

Wissenschaftliche Forschungsanwendungen

Cyanine5 NHS ester iodide is widely used in various fields of scientific research due to its excellent fluorescent properties :

Chemistry: Used for labeling and tracking chemical reactions involving amino-containing compounds.

Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label proteins, peptides, and nucleic acids.

Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and interaction of biomolecules.

Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.

Wirkmechanismus

The mechanism of action of Cyanine5 NHS ester iodide involves the formation of a covalent bond between the NHS ester group and a primary amine on the target molecule . This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its visualization and tracking in various experimental setups . The molecular targets are typically amino groups on proteins, peptides, or nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Cyanine5 NHS ester iodide is part of the broader family of cyanine dyes, which are known for their strong fluorescence and stability . Similar compounds include:

- Cyanine5 NHS ester chloride

- Cyanine5 NHS ester bromide

- Cyanine3 NHS ester

- Cyanine7 NHS ester

Uniqueness: this compound stands out due to its specific excitation and emission wavelengths (approximately 646 nm and 662 nm, respectively), making it suitable for applications requiring red fluorescence . Its stability and high reactivity with primary amines further enhance its utility in various labeling applications .

Eigenschaften

Molekularformel |

C36H42IN3O4 |

|---|---|

Molekulargewicht |

707.6 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide |

InChI |

InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

MSVPQRMWNARNJZ-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)

![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)